1,1'-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one
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Overview
Description
1,1’-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a nitrophenyl group and a benzyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:
Condensation Reaction: The initial step involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of ammonia to form a dihydropyridine intermediate.
Nitration: The intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitrophenyl group.
Alkylation: The final step involves the alkylation of the dihydropyridine with butanone to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
1,1’-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial in various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension and angina.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
1,1’-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one is unique due to the presence of both a nitrophenyl group and a benzyl group, which may confer distinct chemical and biological properties compared to other dihydropyridines. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C26H28N2O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[1-benzyl-5-butanoyl-4-(3-nitrophenyl)-4H-pyridin-3-yl]butan-1-one |
InChI |
InChI=1S/C26H28N2O4/c1-3-9-24(29)22-17-27(16-19-11-6-5-7-12-19)18-23(25(30)10-4-2)26(22)20-13-8-14-21(15-20)28(31)32/h5-8,11-15,17-18,26H,3-4,9-10,16H2,1-2H3 |
InChI Key |
MHYIMRXKELKIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)CCC)CC3=CC=CC=C3 |
Origin of Product |
United States |
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